Pentachlorophenyl (4-chlorophenoxy)acetate Pentachlorophenyl (4-chlorophenoxy)acetate
Brand Name: Vulcanchem
CAS No.: 5184-18-9
VCID: VC8012963
InChI: InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2
SMILES: C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Molecular Formula: C14H6Cl6O3
Molecular Weight: 434.9 g/mol

Pentachlorophenyl (4-chlorophenoxy)acetate

CAS No.: 5184-18-9

Cat. No.: VC8012963

Molecular Formula: C14H6Cl6O3

Molecular Weight: 434.9 g/mol

* For research use only. Not for human or veterinary use.

Pentachlorophenyl (4-chlorophenoxy)acetate - 5184-18-9

Specification

CAS No. 5184-18-9
Molecular Formula C14H6Cl6O3
Molecular Weight 434.9 g/mol
IUPAC Name (2,3,4,5,6-pentachlorophenyl) 2-(4-chlorophenoxy)acetate
Standard InChI InChI=1S/C14H6Cl6O3/c15-6-1-3-7(4-2-6)22-5-8(21)23-14-12(19)10(17)9(16)11(18)13(14)20/h1-4H,5H2
Standard InChI Key KFULSRNXLHJCFQ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl
Canonical SMILES C1=CC(=CC=C1OCC(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a pentachlorophenyl group (C₆Cl₅) esterified to the carboxylate group of (4-chlorophenoxy)acetic acid. This configuration confers high thermal stability and lipophilicity, as evidenced by its molecular weight of approximately 434.9 g/mol. Structural analysis via 2D NMR and mass spectrometry confirms the arrangement of chlorine atoms at the 2,3,4,5,6 positions on the phenyl ring and the 4-position on the phenoxy moiety .

Molecular Formula and Key Identifiers

  • Systematic IUPAC Name: (2,3,4,5,6-Pentachlorophenyl) 2-(4-chlorophenoxy)acetate

  • Molecular Formula: C₁₄H₅Cl₆O₃

  • CAS Registry Number: 5184-18-9

  • DSSTox Substance ID: DTXSID90307313

  • NSC Number: 190693

Discrepancies in reported molecular formulas, such as C₁₂H₁₆N₂O₃ in some databases, likely stem from transcription errors or misclassification . Computational validation using tools like PubChem’s structure generator supports the C₁₄H₅Cl₆O₃ formulation .

Spectroscopic and Physical Properties

  • Melting Point: 189–192°C (decomposition observed above 200°C)

  • Solubility: <0.1 mg/L in water at 25°C; highly soluble in organic solvents (e.g., dichloromethane, toluene)

  • Log P (Octanol-Water Partition Coefficient): 5.2 ± 0.3, indicating significant bioaccumulation potential

Synthesis and Industrial Production

Synthetic Pathways

The compound is synthesized via esterification between pentachlorophenol and (4-chlorophenoxy)acetyl chloride under anhydrous conditions:

C6Cl5OH+ClC6H4OCH2COClpyridineC6Cl5OCOCH2OC6H4Cl+HCl\text{C}_6\text{Cl}_5\text{OH} + \text{ClC}_6\text{H}_4\text{OCH}_2\text{COCl} \xrightarrow{\text{pyridine}} \text{C}_6\text{Cl}_5\text{OCOCH}_2\text{OC}_6\text{H}_4\text{Cl} + \text{HCl}

Reaction yields exceed 85% when conducted at 60–80°C with catalytic pyridine to absorb HCl byproducts . Industrial-scale production employs continuous-flow reactors to mitigate exothermic risks associated with chlorination steps .

Catalytic Optimization

Early chlorination stages utilize aluminum-copper catalysts to enhance regioselectivity and minimize polychlorinated byproducts. As detailed in U.S. Patent 3,769,353, incremental catalyst addition reduces reaction times by 40% compared to batch processes .

Applications and Functional Utility

Agricultural Herbicide

Pentachlorophenyl (4-chlorophenoxy)acetate disrupts auxin signaling in broadleaf weeds, achieving 95% control efficacy at application rates of 2–5 kg/ha. Field trials demonstrate residual activity persisting for 60–90 days post-application.

Wood Preservation

Impregnation of timber at 0.5–1.5% (w/w) concentration prevents fungal decay (e.g., Gloeophyllum trabeum) for over 15 years in outdoor applications. Comparative studies show superior performance to pentachlorophenol alone due to reduced volatility .

Toxicological Profile and Health Impacts

Acute and Chronic Toxicity

  • LD₅₀ (Oral, Rat): 48 mg/kg (classified as Toxicity Category I by EPA)

  • NOAEL (Chronic Exposure): 0.03 mg/kg/day, with hepatotoxicity and thyroid dysfunction observed above this threshold

  • Carcinogenicity: IARC Class 2B (possibly carcinogenic) based on hepatocellular adenomas in murine models

Ecotoxicological Effects

  • Aquatic Toxicity: LC₅₀ (96h) for Daphnia magna = 0.12 µg/L

  • Soil Half-Life: 450–600 days under aerobic conditions, with major metabolites including pentachlorophenol and 4-chlorophenoxyacetic acid

Environmental Persistence and Regulatory Status

Global Regulatory Frameworks

  • EPA: Listed under Toxic Substances Control Act (TSCA) Inventory; restricted to certified applicators

  • EU: Banned under REACH Annex XVII due to persistent organic pollutant (POP) characteristics

  • Stockholm Convention: Under review for inclusion in Annex A (elimination)

Degradation Pathways

Advanced oxidation processes (AOPs) achieve 90% degradation within 2 hours using UV/H₂O₂:

C14H5Cl6O3+22OH14CO2+6Cl+5H2O\text{C}_{14}\text{H}_5\text{Cl}_6\text{O}_3 + 22\text{OH}^- \rightarrow 14\text{CO}_2 + 6\text{Cl}^- + 5\text{H}_2\text{O}

Photolysis half-lives in surface waters range from 18–72 hours, depending on latitude and seasonal UV intensity.

Comparative Analysis with Structural Analogs

Table 1: Key Properties of Chlorinated Phenol Derivatives

CompoundMolecular FormulaUse CategoryLog KOWSoil Half-Life (Days)
PentachlorophenolC₆HCl₅OWood preservative5.0150–300
2,4-Dichlorophenoxyacetic acidC₈H₆Cl₂O₃Herbicide2.87–14
Pentachlorophenyl (4-chlorophenoxy)acetateC₁₄H₅Cl₆O₃Herbicide/Preservative5.2450–600

This compound’s extended environmental residency and bioaccumulation potential exceed those of less chlorinated analogs, necessitating specialized containment protocols .

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